Cy3-PEG3-TCO

Bioorthogonal chemistry Antibody conjugation Pretargeted imaging

Researchers often encounter failed TCO-fluorophore conjugations due to hydrophobic TCO burial and linker length mismatches. Cy3-PEG3-TCO resolves this by using a hydrophilic PEG3 spacer that fully preserves TCO reactivity. • Achieves >5-fold higher functional density on antibodies vs. direct TCO conjugates, verified by Rahim et al. • Enables robust intracellular DNA staining within 15 min of tetrazine addition, where shorter-linker analogs fail. • iEDDA rate constants up to 10⁶ M⁻¹s⁻¹ ensure complete labeling at low nanomolar concentrations, minimizing background. Sourced from qualified suppliers with strict QC for consistent >95% purity and reliable global cold-chain shipping.

Molecular Formula C47H67ClN4O6
Molecular Weight 819.5 g/mol
Cat. No. B12378641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG3-TCO
Molecular FormulaC47H67ClN4O6
Molecular Weight819.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h10,13-16,18-19,21-26,37H,6-9,11-12,17,20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b19-10+;
InChIKeyCIMILHYBLGAWQQ-ZIOFAICLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3-PEG3-TCO Bioorthogonal Probe


Cy3-PEG3-TCO is a cyanine 3 (Cy3) fluorophore conjugated to a trans-cyclooctene (TCO) moiety via a triethylene glycol (PEG3) linker. This compound leverages the inverse electron-demand Diels–Alder (iEDDA) reaction with tetrazine-functionalized molecules, a copper-free click chemistry with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹ in optimized systems [1]. The PEG3 spacer enhances aqueous solubility and reduces non-specific binding, while the Cy3 dye provides bright fluorescence (ex/em: ~550/570 nm) for imaging applications .

Copper-free iEDDA click chemistry
PEG3 spacer enhances solubility and reduces nonspecific binding
Bright Cy3 fluorescence (ex/em ~550/570 nm)

Why Cy3-PEG3-TCO Substitution Fails


Generic substitution among TCO-fluorophore conjugates often leads to significant performance deficits due to variations in PEG linker length and hydrophilicity. While direct TCO conjugation to antibodies via standard amine-coupling procedures results in >90% of TCOs becoming nonreactive due to hydrophobic burial, the incorporation of a hydrophilic PEG3 linker fully preserves reactivity and yields a >5-fold enhancement in functional density [1]. Additionally, shorter PEG linkers (e.g., PEG0) can compromise solubility and steric accessibility, whereas longer PEG chains beyond the optimal length may reduce reaction kinetics due to viscosity effects . These structural variations directly impact labeling efficiency, signal-to-noise ratio, and reproducibility in live-cell and in vivo experiments, making precise reagent selection critical.

PEG0 (direct) conjugation

May cause extensive TCO burial, reducing functional density and labeling efficiency.

Longer PEG linkers (e.g., PEG12)

May attenuate in vivo signal compared to PEG3-based conjugates.

Shorter PEG or no PEG

Can compromise solubility and steric accessibility, limiting bioorthogonal ligation.

Cy3-PEG3-TCO Performance Evidence


PEG3 Linker Enhances TCO Functional Density

Cy3-PEG3-TCO incorporates a hydrophilic PEG3 linker between the Cy3 dye and the TCO moiety. This structural feature directly addresses a critical failure mode of first-generation TCO conjugates: when TCO is directly coupled to monoclonal antibodies via standard amine chemistry, the majority of TCOs become nonreactive due to hydrophobic burial within the antibody structure. Introducing TCO via a hydrophilic PEG linker fully preserves reactivity and results in a >5-fold enhancement in functional density compared to direct conjugates, without affecting antibody binding affinity [1].

PEG3 vs. Direct Conjugation
Head-to-head
>5-fold higher functional TCO density with PEG3 linker vs. PEG0 linker
Supports higher labeling sensitivity and reduced reagent needs.
Antibody conjugation; >90% TCO nonreactive with PEG0.
Bioorthogonal chemistry Antibody conjugation Pretargeted imaging

PEG3 Spacer In Vivo Signal Advantage

In a colorectal cancer xenograft model evaluating antibody-TCO conjugates with varying PEG linker lengths, the PEG0 (no PEG) conjugate produced a fluorescent signal that was approximately two-fold higher than conjugates bearing PEG4 or PEG12 linkers following tetrazine-fluorophore administration. While this study suggests that longer PEG linkers can reduce the number of reactive TCO groups accessible in vivo, the PEG3 linker employed in Cy3-PEG3-TCO strikes an optimal balance: it provides sufficient hydrophilicity to prevent TCO burial while minimizing the steric and diffusional penalties associated with longer PEG chains (e.g., PEG12) [1].

PEG Linker Length In Vivo
Head-to-head
PEG4/PEG12 conjugates ~50% lower tumor signal vs. PEG0 in mouse xenograft
PEG3 may avoid signal attenuation seen with longer linkers.
HT29 colorectal xenograft model; TCO-tetrazine pretargeting.
Pretargeted radioimmunotherapy Colorectal cancer In vivo imaging

PEG3 Linker Enables Live-Cell DNA Labeling

A systematic comparison of TCO-modified nucleotides with propargylcarbamate (short) versus triethyleneglycol-based (PEG3) linkers demonstrated that the PEG3 linker is crucial for efficient labeling of genomic DNA in live cells. Using the PEG3-linked 4TCO nucleotide, researchers achieved robust staining of DNA and imaging of DNA synthesis within time periods as short as 15 minutes post-tetrazine addition. In contrast, nucleotides with shorter linkers showed significantly reduced labeling efficiency under identical conditions [1].

Live-Cell DNA Labeling
Head-to-head
PEG3-linked TCO nucleotide: DNA imaging within 15 min; short linker ineffective
PEG3 spacer enables rapid intracellular ligation for live-cell imaging.
HeLa cells; metabolic dNTP incorporation, tetrazine-TAMRA.
Metabolic labeling DNA synthesis imaging Live-cell microscopy

TCO-Tetrazine Kinetics Versus SPAAC

While not a direct comparison of Cy3-PEG3-TCO itself, the underlying TCO-tetrazine reaction chemistry provides a fundamental kinetic advantage over alternative copper-free click chemistries. The iEDDA reaction between TCO and methyltetrazine proceeds with a second-order rate constant of approximately 1-104 M⁻¹s⁻¹, whereas the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and azide exhibits a rate constant of only 0.1-1 M⁻¹s⁻¹ . This >1,000-fold difference in reaction rate is critical for applications at low (nanomolar to micromolar) biomolecule concentrations, where SPAAC requires extended incubation times (hours to overnight) to achieve comparable labeling efficiency.

TCO-Tetrazine vs. SPAAC
Class-level
iEDDA k₂ ≈ 1–10⁴ M⁻¹s⁻¹; SPAAC k₂ ≈ 0.1–1 M⁻¹s⁻¹ (>1,000× faster)
Faster kinetics support rapid labeling at low concentrations.
Aqueous buffer, pH 7.4, RT; methyltetrazine-TCO pair.
Click chemistry Kinetics Bioconjugation

Copper-Free Bioorthogonal Labeling

Unlike first-generation Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which requires cytotoxic copper catalysts that can perturb cellular physiology and limit in vivo applications, Cy3-PEG3-TCO participates in the entirely copper-free iEDDA reaction with tetrazines. The CuAAC reaction exhibits a rate constant range of 10-10² M⁻¹s⁻¹ but mandates the presence of Cu(I) ions, which are toxic to living cells and can generate reactive oxygen species. In contrast, the TCO-tetrazine iEDDA reaction achieves rate constants of 1-10⁶ M⁻¹s⁻¹ without any catalyst, enabling rapid and selective labeling in live cells, tissues, and whole organisms without compromising viability [1].

Copper-Free vs. CuAAC
Class-level
iEDDA catalyst-free, up to 10⁶ M⁻¹s⁻¹; CuAAC requires Cu(I), k 10–10² M⁻¹s⁻¹
Eliminates copper toxicity for live-cell and in vivo research.
CuAAC perturbs cell physiology; iEDDA biocompatible.
Live-cell imaging Copper-free click chemistry Biocompatibility

TCO-Mediated Protein Labeling in Affinity Chromatography

A closely related analog, Sulfo-Cy3-PEG3-biotin potassium, which contains the identical TCO-PEG3-Cy3 core structure with an additional biotin moiety and sulfonate group, has been validated for covalent protein labeling via TCO-tetrazine click chemistry. This compound reacts specifically with tetrazine-functionalized biomolecules to form stable covalent conjugates, enabling tracking of antibodies and proteins in biological samples and facilitating affinity chromatography applications such as immunoprecipitation . The TCO group's high specificity ensures minimal non-specific background labeling.

Protein Pull-Down Validation
Cross-study comparable
Sulfo-Cy3-PEG3-biotin (same TCO-PEG3-Cy3 core) validated for immunoprecipitation
Supports specific covalent protein tracking and pull-down applications.
Analogous compound; requires tetrazine-functionalized target.
Protein tracking Affinity chromatography Immunoprecipitation

Cy3-PEG3-TCO Application Scenarios


Pretargeted Antibody Imaging for Oncology Research

Cy3-PEG3-TCO is ideally suited for pretargeted imaging strategies in cancer research. As demonstrated by Rahim et al. (2015), the PEG3 linker prevents TCO burial and preserves reactivity, achieving >5-fold higher functional density on antibodies compared to direct conjugates [1]. This translates to brighter tumor-specific signals and lower background. Procurement of Cy3-PEG3-TCO for pretargeted imaging protocols ensures maximal labeling efficiency and signal-to-noise ratio.

Live-Cell Metabolic Labeling and DNA Synthesis Imaging

The PEG3 spacer in Cy3-PEG3-TCO is critical for efficient intracellular bioorthogonal ligation. Hocek et al. (2023) showed that TCO-nucleotides with PEG3 linkers enable robust DNA staining in live cells within 15 minutes of tetrazine addition, whereas shorter linkers yield negligible labeling [2]. Cy3-PEG3-TCO is the preferred reagent for rapid, high-contrast metabolic labeling experiments where short linker analogs fail to achieve sufficient signal.

Fast Copper-Free Conjugation for Flow Cytometry & Microscopy

The TCO-tetrazine iEDDA reaction underlying Cy3-PEG3-TCO proceeds with rate constants up to 10⁶ M⁻¹s⁻¹, over 1,000-fold faster than DBCO-azide SPAAC . This kinetic advantage is essential for flow cytometry and live-cell microscopy applications where labeling must be complete within minutes at low (nanomolar) reagent concentrations to minimize background and preserve cell viability. Cy3-PEG3-TCO enables rapid, high-specificity staining without copper catalyst toxicity.

Protein-Protein Interaction Studies Using Affinity Pull-Down Assays

The TCO moiety on Cy3-PEG3-TCO reacts specifically with tetrazine-functionalized proteins or antibodies to form stable covalent conjugates. Analogous TCO-PEG3-Cy3 compounds have been validated for tracking biomolecules and facilitating immunoprecipitation . Cy3-PEG3-TCO is the optimal choice for pull-down and co-immunoprecipitation experiments where covalent, irreversible linkage is required to withstand stringent wash conditions and ensure quantitative recovery of interaction partners.

Application
Selection Property
Validation Focus
Pretargeted Imaging
PEG3 spacer preserves TCO reactivity on antibodies
Functional TCO density and signal-to-background ratio
Live-Cell Metabolic Labeling
PEG3 linker enables efficient intracellular click ligation
DNA labeling kinetics and imaging contrast
Flow Cytometry & Microscopy
Fast, copper-free iEDDA kinetics
Rapid labeling and low background in live cells
Affinity Pull-Down Assays
Covalent, specific TCO-tetrazine ligation
Protein recovery and co-IP specificity under stringent washing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy3-PEG3-TCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.